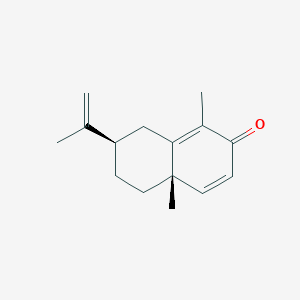

1,2-Dehydro-alpha-cyperone

Description

Contextualization of Sesquiterpenoids in Natural Product Chemistry

Sesquiterpenoids represent a large and varied class of natural products derived from three isoprene (B109036) units, resulting in a 15-carbon (C15) molecular skeleton. mdpi.com These compounds are a significant area of focus within natural product chemistry due to their widespread distribution in nature and their diverse chemical structures. taylorfrancis.com Found ubiquitously in plants, microorganisms, and marine organisms, sesquiterpenoids are key components of essential oils and contribute significantly to the aromas used in the fragrance industry. taylorfrancis.com

The scientific interest in sesquiterpenoids is largely driven by their broad range of biological activities. taylorfrancis.comnih.gov Pharmacological studies have identified numerous potential applications for these molecules, including anti-inflammatory, antibacterial, antitumor, antiviral, and insecticidal properties. mdpi.comnih.gov The structural diversity is vast, encompassing various skeletal types like germacrane (B1241064), eudesmane (B1671778), and guaianolide. mdpi.com Research into sesquiterpenoids is a highly active field, with ongoing efforts to isolate new compounds, determine their structures, and explore their chemical and microbiological transformations. rsc.orgnih.gov

Structural Classification and Significance within Eudesmane Sesquiterpenoids

Within the broad class of sesquiterpenoids, 1,2-Dehydro-alpha-cyperone is classified as a eudesmane sesquiterpenoid. nih.govcontaminantdb.ca The eudesmane skeleton is a bicyclic structure that forms the foundation for a large group of sesquiterpenoids, which are particularly common in the Asteraceae (daisy) family of plants. rsc.org this compound, also known by its systematic IUPAC name 1,4a-dimethyl-7-(prop-1-en-2-yl)-2,4a,5,6,7,8-hexahydronaphthalen-2-one, is structurally defined by this characteristic eudesmane framework. contaminantdb.ca

The molecule features a cross-conjugated cyclohexadienone ring system, which is significant for its chemical reactivity. cdnsciencepub.com Its structure is closely related to the more common (+)-α-cyperone, from which it can be synthesized. The synthesis involves a dehydrogenation reaction, specifically a photochemical rearrangement of (+)-α-cyperone, to introduce a double bond at the 1,2-position of the eudesmane core. cdnsciencepub.com This structural modification distinguishes it from other related eudesmanes and is crucial for its specific chemical properties and biological activities.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,4a-dimethyl-7-(prop-1-en-2-yl)-2,4a,5,6,7,8-hexahydronaphthalen-2-one contaminantdb.ca |

| Chemical Formula | C₁₅H₂₀O nih.govcymitquimica.com |

| Molecular Weight | 216.32 g/mol nih.gov |

| CAS Registry No. | 17081-85-5 contaminantdb.ca |

| Parent Compound | Eudesmane nih.govcontaminantdb.cafoodb.cahmdb.ca |

Current Research Landscape and Gaps in this compound Studies

The research on this compound has primarily focused on its isolation from natural sources and its chemical identification. The compound has been identified as a constituent in several plants, including Cyperus conglomeratus researchgate.net, Lycium chinense (Chinese boxthorn) contaminantdb.cakoreascience.kr, and Tussilago farfara nih.gov. It has also been found in coffee and coffee products. contaminantdb.ca Its synthesis from α-cyperone has been documented, providing a method for obtaining the compound for further study. cdnsciencepub.com

Despite its identification in these sources, the body of research dedicated specifically to the biological activities of this compound is limited. While some studies have noted its presence alongside other active compounds, such as in an extract of Cyperus conglomeratus that showed anticandidal activity, detailed investigations into its specific pharmacological profile are sparse. researchgate.net A significant research gap exists in understanding its unique biological effects compared to its well-studied precursor, α-cyperone, which has demonstrated neuroprotective and anti-inflammatory properties. nih.gov

Future research should aim to bridge this gap by conducting comprehensive evaluations of the pharmacological activities of purified this compound. There is a need for in-depth studies to explore its potential antitumor, anti-inflammatory, and antimicrobial properties, and to elucidate the mechanisms of action behind any observed effects. While it is available as a research chemical, a more extensive investigation into its biological potential is required to understand its significance as a natural product. ebiohippo.combiocat.commybiosource.com

Table 2: Natural Occurrence and Synthesis of this compound

| Aspect | Details |

| Natural Sources | Cyperus conglomeratus researchgate.net, Lycium chinense contaminantdb.cakoreascience.kr, Tussilago farfara nih.gov, Coffee contaminantdb.ca |

| Synthesis Method | Photochemical rearrangement (dehydrogenation) of (+)-α-cyperone cdnsciencepub.com |

| Reported Activity | Component of an extract with anticandidal activity researchgate.net |

Structure

3D Structure

Properties

CAS No. |

17081-85-5 |

|---|---|

Molecular Formula |

C15H20O |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one |

InChI |

InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1 |

InChI Key |

YFZICPBAKZACEG-DOMZBBRYSA-N |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C |

Canonical SMILES |

CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 1,2 Dehydro Alpha Cyperone

Botanical Sources and Distribution

1,2-Dehydro-alpha-cyperone has been identified in several plants, most notably within the Cyperus genus, but also in other botanicals such as Lycium chinense and Tussilago farfara.

Cyperus rotundus L. Phytochemistry

Cyperus rotundus, commonly known as nutgrass, is a well-documented source of this compound. researchgate.netrsc.orgmazums.ac.irresearchgate.netnih.govkoreascience.krnih.govbibliomed.org Phytochemical investigations of this plant have revealed a rich diversity of sesquiterpenoids, with this compound being a notable constituent. researchgate.netrsc.orgjntbgri.res.inpandawainstitute.com The rhizomes of C. rotundus are particularly rich in these compounds. researchgate.netrsc.orgnih.gov

Isolation of this compound from C. rotundus typically involves extraction of the plant material, often the rhizomes, with a solvent such as ethanol (B145695) or n-hexane. nih.govpandawainstitute.com This is followed by various chromatographic techniques to separate the individual compounds. For instance, the n-hexane fraction of an ethanol extract has been shown to contain this compound. nih.gov Further purification is often achieved using methods like silica (B1680970) gel column chromatography. rsc.orgnih.gov

Table 1: Sesquiterpenoids Identified in Cyperus rotundus

| Compound Name | Part of Plant |

| This compound | Aerial parts, Rhizomes pandawainstitute.comresearchgate.net |

| alpha-Cyperone (B190891) | Rhizomes nih.govmdpi.com |

| Cyperotundone (B1251852) | Rhizomes researchgate.netresearchgate.net |

| Mustakone | Aerial parts researchgate.net |

| Nootkatone (B190431) | Rhizomes rsc.orgnih.gov |

| Solavetivone | Rhizomes nih.gov |

| Aristolone | Rhizomes nih.gov |

| Isocyperotundone | Rhizomes researchgate.net |

| Sesquichamaenol | Aerial parts researchgate.net |

Occurrence in Lycium chinense

This compound is also a constituent of Lycium chinense, commonly known as the Chinese boxthorn. contaminantdb.cathieme-connect.comusda.govevitachem.com It has been isolated from the essential oil of this plant. thieme-connect.com Research has also pointed to its presence in the fruit of L. chinense. usda.gov The isolation of (-)-1,2-dehydro-α-cyperone from Lycium chinense has been specifically reported in phytochemical studies. tandfonline.com

Identification in Tussilago farfara

The compound this compound has been reported to be present in Tussilago farfara, or coltsfoot. nih.govvulcanchem.com Phytochemical investigations of the flower buds of this plant have led to the isolation of various sesquiterpenoids, including this compound. tandfonline.comresearchgate.netresearchgate.net

Presence in Cyperus articulatus

Cyperus articulatus is another species within the Cyperus genus where this compound has been identified. nih.govresearchgate.netresearchgate.netjntbgri.res.in Bioassay-guided fractionation of a hexane (B92381) extract from the rhizomes of C. articulatus led to the isolation of four sesquiterpenoids, one of which was this compound. nih.govresearchgate.net This compound, along with others, was found to exhibit significant antiseizure activity in zebrafish larvae. nih.govresearchgate.net

Detection in Cyperus conglomeratus

Studies have also detected the presence of this compound in the aerial parts of Cyperus conglomeratus. researchgate.net In one study, an ethanol extract of the aerial parts was subjected to column chromatography and HPLC, which led to the identification of several compounds, including this compound. researchgate.net

Related Sesquiterpenoid Isolation from Other Species

The isolation of sesquiterpenoids is a common theme in the phytochemical analysis of the Cyperus genus. researchgate.netrsc.orgjntbgri.res.innih.govmdpi.comresearchgate.net For example, in Cyperus rotundus, in addition to this compound, other related sesquiterpenoids like cyperotundone, mustakone, and nootkatone have been isolated. researchgate.netrsc.orgnih.govresearchgate.net Similarly, studies on Cyperus articulatus have yielded other sesquiterpenes such as cyperotundone and mustakone alongside this compound. nih.govresearchgate.net The methodologies for isolating these compounds generally involve solvent extraction followed by various chromatographic techniques, including silica gel column chromatography and HPLC. researchgate.netnih.govresearchgate.netnih.govmdpi.com

Extraction and Purification Techniques

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction to obtain a crude mixture of phytochemicals, followed by sophisticated purification techniques to isolate the target compound.

Solvent extraction is a foundational technique for obtaining compounds from plant material. pageplace.de The choice of solvent is critical and is based on the polarity of the target compound. For sesquiterpenoids like this compound, a range of organic solvents is employed.

Commonly used solvents for extracting compounds from the Cyperus genus include hexane, methanol, and ethanol. researchgate.netrsc.org For instance, a method for a related compound, α-cyperone, involves extracting the rhizomes of Cyperus rotundus with 80% ethanol, then partitioning the extract with n-hexane to concentrate the less polar compounds. nih.gov This n-hexane fraction is often the starting point for further purification. nih.gov Another approach involves direct maceration with 96% ethanol to create a crude extract. researchgate.net

More advanced, "green" extraction techniques such as supercritical fluid extraction (SFE) have also been applied. epa.govmdpi.com SFE using supercritical carbon dioxide has been successfully used to obtain essential oil rich in sesquiterpenoids from Cyperus rotundus. researchgate.net This method is advantageous as it reduces the use of organic solvents. epa.govmdpi.com

Table 1: Solvent-Based Extraction Methods for Sesquiterpenoids from Plant Sources

| Extraction Method | Plant Material | Solvent(s) | Target Fraction | Source(s) |

| Maceration | Cyperus rotundus Tubers | 96% Ethanol | Ethanolic Extract | researchgate.net |

| Soxhlet/Reflux | Cyperus rotundus Rhizomes | 70% Ethanol, n-Hexane | n-Hexane Fraction | rsc.orgnih.gov |

| Solvent Extraction | Cyperus conglomeratus Aerial Parts | Ethanol | Ethanolic Extract | researchgate.net |

| Supercritical Fluid Extraction (SFE) | Cyperus rotundus | Carbon Dioxide (CO₂) | Essential Oil | researchgate.net |

Following initial extraction, chromatographic methods are indispensable for separating the complex mixture of compounds to isolate pure this compound.

Column chromatography is a fundamental purification technique used extensively in the isolation of natural products. jntbgri.res.in The crude extract or a specific fraction is passed through a column packed with a stationary phase, most commonly silica gel. researchgate.netvjs.ac.vn Different compounds in the mixture move through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent).

For the separation of sesquiterpenoids from Cyperus species, silica gel column chromatography is a standard procedure. researchgate.netkoreascience.kr A gradient of solvents, typically increasing in polarity, is used to elute the compounds. For example, a mobile phase starting with a non-polar solvent like n-hexane or benzene (B151609) and gradually introducing a more polar solvent like ethyl acetate (B1210297) or chloroform (B151607) allows for the sequential separation of compounds. koreascience.krcdnsciencepub.com In one documented separation, 1,2-dehydro-(+)-α-cyperone was isolated using a mobile phase of 1:1 benzene-n-pentane. cdnsciencepub.com Other stationary phases like Sephadex LH-20, which separates molecules based on size and polarity, are also used in conjunction with silica gel chromatography for further purification. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for both the final purification (preparative HPLC) and the quantification of compounds like this compound. nih.govnih.gov It offers higher resolution and speed compared to traditional column chromatography. mst.edu

For the analysis of related compounds such as α-cyperone, reversed-phase HPLC is commonly employed. researchgate.netnih.gov This method uses a non-polar stationary phase, typically a C18 column, and a polar mobile phase. researchgate.netnih.gov The mobile phase often consists of a mixture of methanol-water or acetonitrile-water. researchgate.netnih.gov Detection is frequently carried out using a UV detector at a wavelength where the compound absorbs light, such as 241 nm or 254 nm for α-cyperone. researchgate.netnih.govresearchgate.net By comparing the retention time and UV spectrum of a peak in the sample chromatogram to that of a known standard, the compound can be identified and quantified. nih.govmdpi.com HPLC analysis determined that the concentration of α-cyperone in a C. rotundus extract was approximately 0.161%. nih.govmdpi.com High-speed counter-current chromatography (HSCCC), a support-free liquid-liquid partition chromatography method, has also been effectively used to purify α-cyperone from essential oil extracts. researchgate.net

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for Analysis of Related Cyperus Sesquiterpenoids

| Compound | Stationary Phase | Mobile Phase | Detection | Source(s) |

| α-Cyperone | C18 Column | Acetonitrile / Water (65:35) | PDA, 254 nm | researchgate.net |

| α-Cyperone | Merck Lichrocart C18 | Methanol / Water (68:32) | UV, 241 nm | nih.gov |

| α-Cyperone | YMC-Triart C18 | Not specified | UV, 254 nm | researchgate.netmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical tool for the identification and quantification of volatile and semi-volatile compounds within a complex mixture, such as a plant's essential oil. jntbgri.res.ind-nb.info In this technique, the mixture is vaporized and separated based on boiling point and polarity in the gas chromatography column. The separated components then enter the mass spectrometer, which fragments them and detects the fragments based on their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for each compound. d-nb.info

GC-MS is crucial for profiling the chemical composition of essential oils from plants like Cyperus rotundus. rsc.orgjntbgri.res.in The identification of this compound in an extract is achieved by matching its retention time and mass spectrum with those of a reference standard or with data from spectral libraries. d-nb.info Public databases like the Human Metabolome Database (HMDB) contain predicted GC-MS spectral data for this compound, which can serve as a guide for identification. hmdb.cahmdb.ca

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used primarily for monitoring the progress of reactions and checking the purity of fractions obtained from column chromatography. jntbgri.res.incdnsciencepub.com A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica gel or alumina (B75360). The plate is then placed in a sealed chamber with a solvent (eluent), which moves up the plate by capillary action.

In the context of isolating this compound, TLC is used to visualize the separation of compounds achieved during column chromatography. cdnsciencepub.com By spotting the collected fractions on a TLC plate and developing it, researchers can identify which fractions contain the target compound (by comparing its migration distance, or Rf value, to a standard) and pool the pure fractions together. For example, Woelm neutral alumina plates have been used to monitor the purification of 1,2-dehydro-(+)-α-cyperone. cdnsciencepub.com Preparative TLC, where a larger amount of material is separated on a thicker plate, can also be employed as a final purification step. jntbgri.res.in Paper chromatography operates on similar principles but uses a strip of filter paper as the stationary phase and is less commonly used for this class of compounds compared to TLC.

Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy Data Analysis (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is fundamental to determining the precise connectivity and spatial arrangement of atoms within the this compound molecule.

¹H-NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms. Early characterization of this compound provided distinct signals corresponding to its unique structural features. researchgate.net The analysis reveals a characteristic AB quartet for the protons at the newly formed double bond at C-1 and C-2. researchgate.net The spectrum also shows signals for the vinyl, methyl, and methylene (B1212753) protons that constitute the eudesmane (B1671778) framework. researchgate.net

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.78 | Doublet | 10 |

| H-2 | 6.13 | Doublet | 10 |

| C12H2 | 4.82 | Broad Signal | - |

| C14H3 | 1.93 | Singlet | - |

| C13H3 | 1.79 | Poorly Resolved Multiplet | - |

| C15H3 | 1.26 | Singlet | - |

| Note: The ¹H-NMR data is derived from historical data originally reported in τ (tau) scale and has been converted to the modern δ (delta) scale (ppm) for clarity. The original data was recorded for a solution in CCl₄ with TMS as an internal standard. researchgate.net |

¹³C-NMR and 2D-NMR: While detailed tabulated ¹³C-NMR and 2D-NMR (e.g., COSY, HSQC, HMBC) data for this compound are not extensively detailed in the primary literature reviewed, these techniques are indispensable for unambiguous structural confirmation of complex natural products. ¹³C-NMR spectroscopy would provide the chemical shift for each of the 15 carbon atoms, confirming the carbon skeleton. 2D-NMR experiments such as COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct one-bond and long-range (2-3 bond) ¹H-¹³C correlations, respectively. Together, these experiments would allow for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation.

Mass Spectrometry (MS) for Molecular Formula Determination (e.g., ESI-HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, analysis by mass spectrometry confirms a molecular weight of 216 g/mol . researchgate.net High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. HRESIMS analysis of the [M+H]⁺ ion yields a measured value (e.g., 217.1586) that corresponds to the calculated molecular formula of C₁₅H₂₀O, confirming the elemental composition. nih.gov

Further characterization via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) benefits from predicted collision cross-section (CCS) values, which aid in the identification of the compound in complex mixtures.

| Adduct | Formula | m/z (Calculated) | Predicted CCS (Ų) |

| [M+H]⁺ | C₁₅H₂₁O⁺ | 217.1587 | 151.1 |

| [M+Na]⁺ | C₁₅H₂₀ONa⁺ | 239.1406 | 163.7 |

| [M+NH₄]⁺ | C₁₅H₂₄NO⁺ | 234.1852 | 161.9 |

| [M-H]⁻ | C₁₅H₁₉O⁻ | 215.1441 | 154.0 |

| Data sourced from predicted values which are critical for LC-MS identification. |

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Determining the absolute configuration of chiral centers is a crucial aspect of structural elucidation. ORD and ECD are chiroptical techniques that measure the differential interaction of a chiral molecule with polarized light.

The absolute configuration of related compounds has been determined using quantum chemical ECD calculations. tandfonline.com For instance, the identification of (-)-1,2-dehydro-α-cyperone from a fungal source implies a specific stereochemistry that gives rise to a characteristic ECD spectrum. nih.gov By comparing the experimentally measured ECD spectrum of a natural product with the spectra calculated for possible stereoisomers, the true absolute configuration can be assigned with a high degree of confidence. While older literature mentions the use of Optical Rotatory Dispersion (ORD) for analyzing related hydroazulene derivatives, modern ECD calculations provide a more robust method for stereochemical assignment. researchgate.net

X-ray Crystallographic Analysis for Conformation Confirmation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid state. This technique provides precise coordinates of each atom, confirming the molecular connectivity, configuration, and conformation. To date, a single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. If the compound could be crystallized into a form suitable for X-ray diffraction, this analysis would provide unequivocal proof of its solid-state conformation and absolute stereochemistry, corroborating the assignments made by spectroscopic methods.

Biosynthetic Pathways and Precursor Chemistry of Eudesmane Sesquiterpenoids

General Sesquiterpene Biosynthesis

The biosynthesis of all terpenoids, including sesquiterpenes, begins with simple five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov In plants, these precursors are produced through two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP or DXP) pathway, located in the plastids. nih.govmdpi.com While sesquiterpene biosynthesis traditionally occurs in the cytosol using IPP and DMAPP from the MVA pathway, there is evidence that precursors from the plastidic pathway can also be utilized. nih.gov

Three of these C5 isoprene (B109036) units are sequentially condensed to form the C15 linear chain, (2E,6E)-farnesyl pyrophosphate (FPP). mdpi.comhebmu.edu.cn FPP is the universal precursor for the vast array of sesquiterpenoids. hebmu.edu.cnwur.nl The remarkable diversity of sesquiterpene structures arises from the activity of a class of enzymes known as sesquiterpene synthases or cyclases. wur.nl These enzymes catalyze the initial, and often rate-limiting, step in sesquiterpene formation: the ionization of the diphosphate (B83284) group from FPP to generate a reactive farnesyl carbocation. hebmu.edu.cn This carbocation then undergoes a cascade of intramolecular cyclizations, rearrangements, and eliminations, guided by the specific architecture of the enzyme's active site, to produce the various cyclic sesquiterpene skeletons. hebmu.edu.cnnih.gov

Proposed Biosynthetic Routes to 1,2-Dehydro-alpha-cyperone

This compound is classified as a eudesmane (B1671778) sesquiterpenoid, indicating its structure is based on the eudesmane skeleton. nih.govhmdb.ca While the precise biosynthetic pathway has not been fully elucidated in a single study, a plausible route can be proposed based on the established principles of eudesmane biosynthesis.

The formation is believed to begin with the eudesmane skeleton, likely in the form of a hydrocarbon like δ-selinene or a related cation intermediate. researchgate.net Following the creation of the core bicyclic structure, a series of oxidative modifications, known as the "oxidase phase," are required to achieve the final structure of this compound. chemrxiv.org These transformations are typically catalyzed by cytochrome P450 monooxygenases (CYPs), enzymes known for their role in functionalizing terpene scaffolds.

A proposed sequence of events is as follows:

Hydroxylation: An initial oxidation step introduces a hydroxyl group at the C-3 position of the eudesmane skeleton.

Oxidation to Ketone: The newly formed alcohol at C-3 is further oxidized to a ketone, yielding an intermediate such as α-cyperone.

Dehydrogenation: A final dehydrogenation step creates a double bond between the C-1 and C-2 positions, resulting in the formation of this compound.

This proposed pathway highlights how late-stage enzymatic modifications contribute to the chemical diversity within the eudesmane family, starting from a common carbocyclic precursor.

Enzymatic Transformations in Eudesmane Skeleton Formation

The construction of the characteristic bicyclic eudesmane skeleton from the linear FPP precursor is a key transformation governed by specific sesquiterpene cyclases. chemrxiv.org The process is initiated by the ionization of FPP, as described previously. The subsequent cyclization cascade is thought to proceed through a germacrane (B1241064) intermediate. researchgate.netresearchgate.netnih.gov

The key enzymatic steps are:

Initial Cyclization: The farnesyl carbocation undergoes a C1-C10 ring closure to form a ten-membered ring intermediate, the germacryl cation or a related neutral species like germacrene A. hebmu.edu.cnresearchgate.netnih.gov Germacrene A is considered a central intermediate in the biosynthesis of many sesquiterpenes, including eudesmanes and guaianes. nih.govresearchgate.net

Transannular Cyclization: The germacrene intermediate is then subjected to a second, transannular cyclization. Protonation of a double bond within the ten-membered ring triggers a cascade that forms the eudesmyl cation. mdpi.com

Deprotonation/Termination: The reaction cascade is terminated by deprotonation, leading to the formation of a stable eudesmane hydrocarbon, such as δ-selinene. researchgate.net

The entire sequence, from FPP to the final bicyclic olefin, is typically catalyzed by a single sesquiterpene synthase. nih.gov The specific stereochemistry and conformation of the intermediates are precisely controlled within the enzyme's active site, ensuring the formation of the correct eudesmane framework from a multitude of possibilities. hebmu.edu.cn

Data Tables

Table 1: Key Enzymes in Eudesmane Biosynthesis

| Enzyme Class | Specific Enzyme Type | Role in Biosynthesis |

| Terpene Synthase | Sesquiterpene Synthase / Cyclase | Catalyzes the cyclization of FPP to form the foundational eudesmane skeleton via a germacrene intermediate. wur.nlnih.govnih.gov |

| Oxidoreductase | Cytochrome P450 Monooxygenase | Catalyzes subsequent oxidation, hydroxylation, and dehydrogenation reactions to functionalize the eudesmane skeleton. mdpi.com |

Table 2: Precursors and Intermediates in the Biosynthesis of this compound

| Compound | Class | Role in Pathway |

| Isopentenyl Pyrophosphate (IPP) | Isoprenoid Precursor | C5 building block for FPP. nih.govmdpi.com |

| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid Precursor | C5 building block for FPP. nih.gov |

| (2E,6E)-Farnesyl Pyrophosphate (FPP) | Linear Sesquiterpene Precursor | Universal C15 precursor for all sesquiterpenoids. hebmu.edu.cn |

| Germacrene A | Monocyclic Sesquiterpene | Key intermediate formed from FPP, precursor to the eudesmane skeleton. researchgate.netnih.gov |

| Eudesmyl Cation | Carbocation Intermediate | Bicyclic intermediate formed from the cyclization of the germacrene intermediate. mdpi.com |

| δ-Selinene | Eudesmane Hydrocarbon | A potential stable hydrocarbon product of the initial cyclization cascade. researchgate.net |

| α-Cyperone | Eudesmane Ketone | A likely immediate precursor to this compound. |

Chemical Synthesis and Derivatization Strategies for 1,2 Dehydro Alpha Cyperone

Total Synthesis Approaches and Methodologies

While a direct total synthesis specifically targeting 1,2-dehydro-alpha-cyperone is not extensively documented, its synthesis is intrinsically linked to the broader field of eudesmane (B1671778) sesquiterpenoid synthesis. acs.orgresearchgate.net General strategies for constructing the characteristic bicyclo[4.4.0]decane (decalin) core of eudesmanes are applicable. These approaches often establish the key stereocenters and functional groups that can be later elaborated to yield the target molecule.

Key synthetic strategies for the eudesmane skeleton include:

Robinson Annulation: A classic and powerful method for constructing the decalin ring system.

Diels-Alder Reactions: Intramolecular Diels-Alder reactions have been utilized to form the bicyclic core. acs.org

Cationic Cyclizations: Facile synthesis of the decalin-2-ol-5-one skeleton, a key intermediate for eudesmane sesquiterpenoids, can be achieved through cationic cyclization of α,β-unsaturated ketones. acs.org

Radical Cyclizations: Radical cyclization of selenoesters has been employed to construct the decalone framework, starting from chiral precursors like (R)-carvone. nih.govresearchgate.net

Asymmetric Catalysis: Modern approaches utilize catalytic enantioselective methods, such as palladium-catalyzed alkylations, to create key all-carbon quaternary stereocenters with high enantiomeric excess. nih.gov

Once the eudesmane core is established, the final steps to this compound would involve the introduction of the C1-C2 double bond, typically through dehydrogenation of an alpha-cyperone (B190891) precursor.

Chemical Conversions and Semisynthesis

Semisynthesis, starting from readily available natural products, represents a more direct and often more efficient route to this compound and its derivatives.

Dehydrogenation Reactions of Alpha-Cyperone Analogues

The most common semisynthetic route to this compound is the dehydrogenation of alpha-cyperone or its analogues. cdnsciencepub.com This reaction introduces the C1-C2 double bond, converting the α,β-unsaturated ketone system of alpha-cyperone into a dienone system.

Several reagents are effective for this transformation:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a highly effective and widely used reagent for the dehydrogenation of saturated or partially saturated steroidal and terpenoidal ketones. scribd.comyoutube.com The reaction of (+)-α-cyperone with DDQ in refluxing dioxane yields 1,2-dehydro-(+)-α-cyperone. cdnsciencepub.com Similarly, (-)-7-epi-α-cyperone can be converted to its 1,2-dehydro derivative using DDQ, albeit in a lower yield. cdnsciencepub.com The reaction of various 9-acetoxy eudesmane analogues with DDQ also affords the corresponding 1,2-dehydro products. researchgate.net

Selenium Dioxide (SeO₂): Selenium dioxide is another reagent capable of effecting dehydrogenation, often used for the oxidation of allylic positions. youtube.comresearchgate.netnih.gov While its primary use is for allylic oxidation, it can also promote dehydrogenation under certain conditions.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (+)-α-Cyperone | DDQ | Dioxane | Reflux | 1,2-Dehydro-(+)-α-cyperone | 73% | cdnsciencepub.com |

| (-)-7-epi-α-Cyperone | DDQ | Dioxane | Reflux | 1,2-Dehydro-(-)-7-epi-α-cyperone | 25% | cdnsciencepub.com |

Transformation into Hydroazulene Derivatives

This compound serves as a photochemical precursor for the synthesis of substituted hydroazulene derivatives. cdnsciencepub.com Irradiation of 1,2-dehydro-(+)-α-cyperone in aqueous acetic acid leads to a rearranged hydroazulene product. cdnsciencepub.com This transformation involves a complex series of photochemical and subsequent ground-state reactions, highlighting the synthetic utility of the dienone system in accessing different carbocyclic frameworks.

The photochemical reaction proceeds as follows:

Irradiation: A solution of 1,2-dehydro-(+)-α-cyperone in aqueous acetic acid is irradiated with a high-pressure mercury lamp using a Pyrex filter. cdnsciencepub.com

Rearrangement: The absorbed light energy promotes a rearrangement of the bicyclo[4.4.0]decane skeleton to a bicyclo[5.3.0]decane (hydroazulene) system. cdnsciencepub.com

Product Isolation: After removal of the solvent, the resulting hydroazulene can be isolated and purified by chromatography. cdnsciencepub.com

Design and Synthesis of Analogues and Related Compounds

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities. Synthetic strategies often involve modifying a common intermediate or the final product. For instance, the first total synthesis of (-)-dehydrocarissone, an analogue of this compound, was achieved with the key step being dehydrogenation with DDQ. researchgate.net

The synthesis of diverse compound libraries based on natural product scaffolds, including bicyclic systems similar to the eudesmane core, is a promising strategy in drug discovery. mdpi.com These approaches often rely on establishing a core scaffold with functional groups that can be further diversified in a parallel fashion using reactions like acylation, reductive amination, and sulfonylation. mdpi.com

Stereoselective Synthesis and Chiral Induction

The stereochemistry of this compound is a critical aspect of its synthesis, with natural products typically occurring as single enantiomers. Stereocontrol can be achieved through various methods:

Chiral Pool Synthesis: This approach utilizes readily available chiral natural products as starting materials. For example, syntheses of eudesmane sesquiterpenoids frequently start from (R)-carvone or (+)-dihydrocarvone, which sets the initial stereochemistry that is carried through the synthetic sequence. nih.govresearchgate.netresearchgate.netresearchgate.net

Asymmetric Reactions: The use of chiral catalysts or reagents can induce stereoselectivity in key bond-forming reactions. This includes:

Enantioselective Michael Additions: Organocatalysts have been used for the enantioselective Michael addition of aldehydes to vinyl ketones to define the first stereogenic center in the synthesis of eudesmanes. researchgate.net

Palladium-Catalyzed Enantioselective Alkylation: This method has been used to construct the C(10) all-carbon quaternary center in the synthesis of (+)-carissone. nih.gov

Asymmetric Dihydroxylation: Chiral ligands, such as those derived from dihydroquinidine (B8771983) (DHQD), are used with osmium tetroxide to achieve enantioselective dihydroxylation of alkenes, a common transformation in natural product synthesis. scribd.combeilstein-journals.org

Advanced Analytical Methodologies for Research on 1,2 Dehydro Alpha Cyperone

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which combine two or more analytical methods, are at the forefront of natural product research. They offer enhanced separation and identification capabilities, which are indispensable when dealing with the intricate matrices in which 1,2-dehydro-alpha-cyperone is often found.

UPLC-qTOF-MS for Metabolite Identification

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) is a powerful platform for the detailed analysis of phytochemicals. nih.gov This technique combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of qTOF-MS, making it ideal for identifying and characterizing metabolites in complex biological samples. jmb.or.krnih.govmdpi.com

In the context of this compound, UPLC-qTOF-MS can be employed to:

Identify related compounds and metabolites: The high resolution of UPLC separates this compound from its isomers and other structurally similar sesquiterpenoids that may be present in plant extracts. nih.gov

Provide accurate mass measurements: The qTOF-MS provides highly accurate mass measurements, which aids in the determination of the elemental composition of the parent compound and its fragments. jmb.or.kr This is crucial for the tentative identification of unknown metabolites.

Elucidate fragmentation pathways: By analyzing the fragmentation patterns generated in the mass spectrometer, researchers can gain insights into the structure of the molecule and its metabolites. nih.gov

A study on the n-hexane fraction of Cyperus rotundus rhizomes successfully identified this compound alongside other compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). pandawainstitute.comresearchgate.net The chromatogram revealed multiple peaks, indicating a complex mixture of constituents. pandawainstitute.comresearchgate.net

| Parameter | Description | Reference |

| Technique | Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) | nih.govmdpi.com |

| Application | Metabolite identification and profiling of complex mixtures. | nih.gov |

| Strengths | High separation resolution, high mass accuracy, and detailed structural information from fragmentation patterns. | nih.govjmb.or.kr |

Integration of LC-MS/MS in Complex Mixture Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is another indispensable tool for the analysis of this compound within complex mixtures, such as traditional Chinese medicine formulations. mazums.ac.irnih.gov This technique offers high selectivity and sensitivity, allowing for the detection and quantification of specific compounds even at low concentrations. semanticscholar.org

Key applications of LC-MS/MS in this area include:

Quantitative Analysis: LC-MS/MS is widely used to determine the concentration of specific compounds in a sample. This is particularly important for standardization and quality control of herbal medicines.

Pharmacokinetic Studies: The technique is sensitive enough to measure the low concentrations of compounds and their metabolites in biological fluids like plasma, which is essential for understanding their absorption, distribution, metabolism, and excretion. semanticscholar.org

Analysis of Complex Formulations: In traditional medicine, multiple herbs are often combined. LC-MS/MS can effectively separate and identify the chemical constituents from each herb in the formulation. mazums.ac.ir

Research on a traditional Chinese herbal formula, Xiang-Fu-Si-Wu Decoction, utilized UPLC-MS/MS to simultaneously quantify five active components, including α-cyperone, in rat plasma. semanticscholar.org This highlights the capability of the technique to handle complex biological matrices and provide crucial pharmacokinetic data.

Rapid Screening and Fingerprinting Techniques

In addition to comprehensive profiling, rapid screening and fingerprinting techniques are valuable for high-throughput analysis, quality control, and preliminary identification of compounds in a large number of samples.

Headspace Analytical Techniques (e.g., SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, non-destructive technique used for the analysis of volatile and semi-volatile compounds. jntbgri.res.incabidigitallibrary.orgnih.gov It involves the extraction of analytes from the gaseous phase (headspace) above a solid or liquid sample, followed by analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS). acgpubs.orgscielo.br

HS-SPME is particularly useful for analyzing the volatile profile of plants known to contain this compound, such as Cyperus rotundus. Studies have used HS-SPME to identify the major volatile components of C. rotundus rhizomes. acgpubs.orgresearchgate.net While these studies primarily identified other major volatile sesquiterpenoids like cyperene (B49723) and α-copaene, the technique is well-suited for detecting a broad range of volatile compounds, including ketones like this compound. acgpubs.orgtandfonline.comresearchgate.net The composition and percentage of these volatile compounds can vary depending on factors like the temperature of the analysis. jntbgri.res.in

| Fiber Coating | Major Volatiles Identified in Cyperus rotundus | Reference |

| Polydimethylsiloxane (PDMS) | Cyperene, α-copaene, α-ylangene | acgpubs.orgresearchgate.net |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | α-copaene, cyperene, valerenal, caryophyllene (B1175711) oxide | tandfonline.comresearchgate.net |

The choice of SPME fiber coating is crucial as it determines the selectivity and efficiency of the extraction. nih.govasianpubs.org Different fiber coatings have different affinities for various types of volatile compounds.

Ambient Ionization Mass Spectrometry Approaches

Ambient Ionization Mass Spectrometry (AIMS) techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation. researchgate.netnih.govnih.gov This makes them extremely rapid and suitable for high-throughput screening. nih.govscienceopen.com

Direct Analysis in Real Time (DART) is a prominent AIMS technique that utilizes a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a sample's surface. nih.govscienceopen.com The resulting ions are then analyzed by a mass spectrometer. nih.gov DART-MS is well-suited for the analysis of small molecules like sesquiterpenoids and can provide a chemical "fingerprint" of a sample almost instantaneously. nih.gov This capability is valuable for chemotaxonomy and for detecting adulterants. nih.govresearchgate.net While specific applications of DART-MS for this compound are not extensively documented, its proven success in the analysis of other sesquiterpenoids suggests its high potential for the rapid screening of this compound in various plant materials. nih.govjeol.com

| Technique | Principle | Advantages |

| DART-MS | A stream of heated, metastable gas desorbs and ionizes analytes from a surface for mass analysis. | Rapid analysis, minimal sample preparation, high throughput. nih.govscienceopen.comresearchgate.net |

These advanced analytical methodologies provide a powerful toolkit for the comprehensive investigation of this compound, from its detailed metabolic profile to its rapid detection in complex natural products.

Pharmacological Investigations and Mechanistic Studies of 1,2 Dehydro Alpha Cyperone in Preclinical Models

Anti-inflammatory and Immunomodulatory Activities

Computational studies have provided initial insights into the anti-inflammatory potential of 1,2-Dehydro-alpha-cyperone by identifying its likely molecular targets within critical inflammatory cascades.

Network pharmacology investigations have revealed that Nuclear Factor-kappa B (NF-κB) is a potential core target for this compound. pandawainstitute.com The NF-κB signaling pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. nih.govaging-us.com While direct experimental validation on this compound is emerging, studies on the related compound α-cyperone have shown it inhibits NF-κB activation by preventing the nuclear translocation of the p65 subunit, thereby suppressing the inflammatory cascade. nih.govnih.govepa.gov The in silico data suggests that this compound may act through similar mechanisms to exert its anti-inflammatory effects. pandawainstitute.com

The production of inflammatory mediators such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) is a hallmark of inflammatory conditions. nih.govresearchgate.net Prostaglandins, synthesized by COX-2, are key drivers of inflammation, and IL-6 is a cytokine with a significant role in both acute and chronic inflammation. nih.gov Preclinical studies on the closely related compound α-cyperone have demonstrated its ability to significantly inhibit the expression of COX-2 and the production of IL-6 in lipopolysaccharide (LPS)-stimulated cell lines. nih.govepa.govnih.govmedchemexpress.com This inhibition is linked to the negative regulation of the NF-κB signaling pathway. nih.govepa.gov These findings provide a basis for investigating whether this compound exerts similar modulatory effects on these key inflammatory molecules.

Research into the related sesquiterpenoid, α-cyperone, has indicated that it may exert anti-inflammatory effects by interacting with tubulin and destabilizing microtubule polymerization. medchemexpress.com Microtubule dynamics are essential for various cellular processes in inflammatory cells, including migration and cytokine release. By disrupting these dynamics, compounds can potentially mitigate the inflammatory response. Further investigation is required to determine if this compound shares this specific mechanism of action.

The Endothelial Cell Protein C Receptor (EPCR) is involved in regulating coagulation and inflammation. nih.govnih.gov Its shedding from the cell surface, mediated by the enzyme Tumor Necrosis Factor-α Converting Enzyme (TACE), can impact vascular inflammatory processes. nih.govresearchgate.net Research on human umbilical vein endothelial cells (HUVECs) has demonstrated that α-cyperone can inhibit phorbol-12-myristate (B1219216) 13-acetate (PMA)-induced EPCR shedding. nih.gov This inhibitory effect was found to be mediated through the Protein Kinase C (PKC) pathway, specifically by inhibiting PKC translocation and suppressing the expression and activity of TACE, without affecting the MAPK signaling pathway. nih.gov These findings suggest a potential mechanism by which related compounds, possibly including this compound, could modulate vascular inflammation.

The Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular responses to inflammatory stimuli. nih.govmdpi.commdpi.com In silico network pharmacology analysis has identified both PI3K and MAPK1 as potential core targets for this compound in its anti-cancer and anti-inflammatory mechanisms. pandawainstitute.com Studies on the related compound α-cyperone confirm its role in modulating these pathways. For instance, α-cyperone has been shown to inhibit the PI3K/AKT signaling pathway to attenuate lipopolysaccharide (LPS)-induced pyroptosis in endothelial cells. mdpi.com It also decreases the phosphorylation of MAPK pathway components, including p38, ERK, and JNK, in IL-1β-stimulated chondrocytes, thereby reducing the expression of inflammatory cytokines. aging-us.comnih.govnih.gov

Table 1: Predicted Gene Targets of this compound in Inflammatory Pathways

| Gene Target | Associated Pathway | Predicted Role in Inflammation | Source |

| PI3K | PI3K/AKT Signaling | Central regulator of inflammatory cell activation, proliferation, and cytokine release. nih.govmdpi.com | pandawainstitute.com |

| MAPK1 (ERK2) | MAPK Signaling | Key component in the transduction of extracellular signals to cellular responses, including inflammation. mdpi.com | pandawainstitute.com |

| NF-κB | NF-κB Signaling | Master regulator of genes involved in the inflammatory and immune responses. nih.govnih.gov | pandawainstitute.com |

Neuropharmacological Effects

Comprehensive searches of preclinical research literature reveal a lack of specific studies focused on the neuropharmacological activities of this compound.

There is currently no available scientific literature detailing the investigation of this compound for antiseizure or anticonvulsant properties in preclinical models.

Scientific studies specifically examining the effect of this compound on neurotransmitter pathways, including the norepinephrine (B1679862) system, have not been identified in the available literature.

There is no published research specifically investigating the influence of this compound on neuroinflammation or oxidative stress pathways in preclinical models.

The potential for this compound to enhance neuroplasticity via the deactivation of the SIRT3/ROS pathway has not been explored in any published preclinical studies to date.

Anticancer Research and Molecular Targets

The potential of this compound as an anticancer agent remains uninvestigated in formal scientific studies.

There is no data available in the scientific literature regarding the in vitro cytotoxicity of this compound against the human cancer cell lines MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), or A549 (lung carcinoma).

Network Pharmacology Analysis of Predicted Anti-Cancer Targets (e.g., PI3K, MAPK1, mTOR, RAF1)

Network pharmacology provides a powerful in silico approach to understanding the complex interactions between chemical compounds and biological systems. By analyzing the relationship between multiple drug targets, it helps to elucidate the potential mechanisms of action for therapeutic agents.

In a comprehensive study of the non-polar fraction of Cyperus rotundus, where this compound was identified as a constituent, network pharmacology was employed to predict its anti-cancer mechanisms. The analysis involved mining gene targets for the identified phytochemicals and cross-referencing them with genes known to be associated with cancer. This integrative approach revealed several core targets and signaling pathways that may be modulated by the compounds within the extract.

The investigation highlighted that key proteins in critical oncogenic pathways were among the predicted targets. These pathways are fundamental to cancer cell proliferation, survival, and metastasis. The primary predicted targets identified in the analysis are summarized in the table below.

| Predicted Protein Target | Associated Signaling Pathway | Role in Cancer |

| PI3K (Phosphoinositide 3-kinase) | PI3K/Akt/mTOR Pathway | Regulates cell growth, proliferation, and survival. |

| MAPK1 (Mitogen-activated protein kinase 1) | MAPK/ERK Pathway | Involved in cell proliferation, differentiation, and migration. |

| mTOR (Mammalian target of rapamycin) | PI3K/Akt/mTOR Pathway | A central regulator of cell growth, metabolism, and angiogenesis. |

| RAF1 (Raf-1 proto-oncogene) | MAPK/ERK Pathway | A key kinase that activates the MAPK cascade. |

This network analysis suggests that the potential anti-cancer effect of compounds like this compound may stem from a multi-target mechanism, influencing several interconnected signaling cascades crucial for tumor progression.

Molecular Docking Studies on Key Oncogenic Proteins

To further investigate the interactions predicted by network pharmacology, molecular docking simulations are often performed. This computational technique models the binding of a ligand (such as this compound) to the active site of a target protein, predicting the binding affinity and orientation.

In the same study analyzing the C. rotundus fraction, molecular docking simulations were conducted to assess the binding potential of its constituent compounds against the predicted oncogenic protein targets (PI3K, MAPK1, mTOR, RAF1). The goal was to identify which phytochemicals were most likely responsible for the fraction's potential anti-cancer activity by evaluating their binding energies. A lower binding energy typically indicates a more stable and favorable interaction between the compound and the protein.

While this compound was included in this comprehensive in silico screening, the study's results highlighted two other compounds from the fraction, Isopetasol and alpha-cyperone (B190891), as demonstrating the most promising binding affinities. These compounds consistently showed free binding energies of less than -7 kcal/mol across all tested protein targets, indicating strong potential for interaction. The specific binding energy for this compound was not individually reported as a lead compound in this particular study.

| Study Focus | Key Oncogenic Targets | Most Promising Compounds Identified |

| In silico analysis of C. rotundus phytochemicals | PI3K, MAPK1, mTOR, RAF1 | Isopetasol, alpha-cyperone |

These findings suggest that while this compound is a component of a potentially active extract, further specific docking and enzymatic assays are required to determine its individual contribution and binding efficacy against key oncogenic proteins.

Antimicrobial and Antifungal Spectrum

The investigation into the antimicrobial properties of this compound is an emerging field. While related compounds have shown bioactivity, specific data on this molecule remains limited.

Detailed preclinical studies specifically evaluating the direct effects of purified this compound on a wide range of bacterial and fungal strains are not extensively documented in the available scientific literature. Consequently, data regarding its spectrum of activity, such as Minimum Inhibitory Concentration (MIC) values against common pathogens, are not yet established. While the compound is listed by some chemical suppliers as having potential antibacterial or antifungal properties, peer-reviewed experimental evidence to substantiate these claims is currently sparse.

Research into the potential antiviral activity of this compound is a nascent area. At present, there is a lack of published preclinical studies dedicated to investigating its efficacy against viral pathogens or elucidating its potential mechanisms of antiviral action.

The precise mechanism of action for any potential antimicrobial activity of this compound, including whether it involves the physical or biochemical disruption of microbial cell membranes, has not yet been characterized in dedicated studies. Mechanistic investigations are necessary to determine if the compound interacts with membrane components, alters membrane potential, or forms pores, which are common mechanisms for other antimicrobial agents.

Future Directions and Emerging Research Avenues for 1,2 Dehydro Alpha Cyperone

Comprehensive Biological Activity Profiling

Table 1: Proposed Areas for Biological Activity Screening of 1,2-Dehydro-alpha-cyperone

| Biological Target Area | Specific Assays to be Conducted |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. |

| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell-based assays. |

| Cytotoxic Activity | Screening against a panel of human cancer cell lines to determine potential anticancer effects. |

| Antiviral Activity | Evaluation against a range of viruses to identify any potential inhibitory effects on viral replication. |

| Antioxidant Activity | Assessment of free radical scavenging capabilities using assays such as DPPH and ABTS. |

| Enzyme Inhibition | Screening against key enzymes involved in disease pathways (e.g., cyclooxygenase, lipoxygenase). |

In-Depth Mechanistic Elucidation of Observed Effects

Should the comprehensive profiling reveal significant biological activity, the subsequent and critical step will be to unravel the underlying molecular mechanisms. This involves moving beyond the "what" to understand the "how." For instance, if anti-inflammatory effects are observed, research should aim to identify the specific signaling pathways being modulated. As a reference, studies on alpha-cyperone (B190891) have implicated pathways such as the NF-κB and NLRP3 signaling pathways in its anti-inflammatory and neuroprotective effects. nih.govfrontiersin.org

Key mechanistic questions to be addressed for this compound include:

Identification of direct molecular targets (e.g., specific proteins or receptors).

Elucidation of its impact on key signaling cascades.

Determination of its effects on gene expression.

Structure-Activity Relationship (SAR) Studies for Optimized Derivatives

A thorough investigation into the structure-activity relationship (SAR) of this compound is a pivotal step in harnessing its full therapeutic potential. SAR studies involve systematically modifying the chemical structure of a molecule to understand which parts are crucial for its biological activity. mdpi.commdpi.com This knowledge is instrumental in designing and synthesizing new, optimized derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Table 2: Potential Modifications for SAR Studies of this compound

| Position of Modification | Type of Chemical Modification | Rationale |

| Ketone Group | Reduction to an alcohol, conversion to an oxime or hydrazone. | To assess the importance of the carbonyl group for activity. |

| Isopropenyl Group | Hydrogenation to an isopropyl group, oxidation to a carboxylic acid. | To determine the role of the double bond in biological interactions. |

| Methyl Groups | Removal or replacement with other alkyl groups. | To probe the steric and electronic requirements for activity. |

| Cyclohexene Ring | Epoxidation or dihydroxylation of the double bond. | To explore the impact of conformational changes on activity. |

Synergistic Interactions with Other Phytochemicals

Natural products often exhibit enhanced biological effects when acting in concert with other compounds, a phenomenon known as synergy. nuevo-group.comnih.gov Investigating the synergistic potential of this compound with other phytochemicals could lead to the development of potent combination therapies. For example, alpha-cyperone has demonstrated synergistic antifungal activity when combined with the clinical antifungal drug fluconazole. nih.gov Future studies on this compound should explore its interactions with other natural compounds, particularly those found in the same plant sources.

Application of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies, such as metabolomics and proteomics, can provide a global and unbiased view of the biological effects of this compound. nih.govmetabolon.commdpi.com These powerful tools can help to identify novel biomarkers of efficacy and toxicity, and to generate new hypotheses about the compound's mechanism of action.

Metabolomics can reveal changes in the metabolic profile of cells or organisms upon treatment with this compound, offering insights into the metabolic pathways it affects.

Proteomics can identify changes in protein expression levels, providing a snapshot of the cellular response to the compound.

Correlation of Chemical Diversity with Phenology, Genetics, and Ecology

Understanding the factors that influence the production of this compound in nature is crucial for its sustainable sourcing and for exploring its ecological role. Research in this area should focus on:

Phenology: Investigating how the concentration of the compound varies with the plant's life cycle and seasonal changes.

Genetics: Identifying the genes and biosynthetic pathways responsible for its production.

Ecology: Exploring the role of environmental stressors, such as herbivory or pathogen attack, on the induction of its synthesis.

Development of Targeted Delivery Systems for Preclinical Efficacy

For this compound to be developed into a viable therapeutic agent, overcoming challenges related to its delivery in the body will be essential. The development of targeted drug delivery systems can enhance its efficacy and reduce potential side effects by ensuring it reaches the desired site of action. ijper.orgamericanpharmaceuticalreview.comharvard.eduwiley-vch.de

Potential delivery strategies to be explored include:

Liposomes: Encapsulating the compound in lipid-based vesicles to improve its solubility and bioavailability. nih.gov

Nanoparticles: Utilizing polymeric nanoparticles for controlled and targeted release.

Prodrugs: Modifying the structure of the compound to create an inactive form that is converted to the active drug at the target site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.